molecular formula C9H18N2O3 B2680923 tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate CAS No. 1262411-11-9

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Cat. No.: B2680923
CAS No.: 1262411-11-9
M. Wt: 202.254
InChI Key: MXXKYIKWBMZZTR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with an azetidine derivative. One common method includes the following steps:

    Formation of Azetidine Intermediate: The azetidine ring is formed by cyclization of an appropriate precursor, such as an amino alcohol.

    Introduction of tert-Butyl Carbamate: The azetidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its role in enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

    tert-Butyl 3-azetidinylcarbamate: Similar structure but lacks the hydroxymethyl group.

    tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar but with a different substitution pattern on the azetidine ring.

Uniqueness:

  • The presence of both the tert-butyl carbamate and hydroxymethyl groups in tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate provides unique reactivity and properties.
  • This compound offers a balance of stability and reactivity, making it valuable in various synthetic applications.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(6-12)4-10-5-9/h10,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXKYIKWBMZZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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